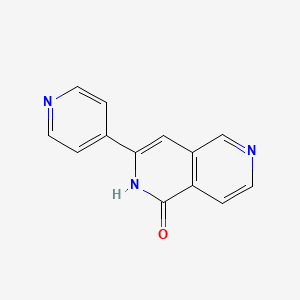

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired naphthyridinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the naphthyridinone .

Scientific Research Applications

Synthetic Methods

The synthesis of this compound typically involves multicomponent reactions or traditional methods such as Friedländer synthesis. Key synthetic routes include:

- Multicomponent Reactions (MCRs) : These allow for the construction of complex molecular architectures while maintaining high yields.

- Friedländer Synthesis : A classical method that forms naphthyridines through condensation reactions.

Biological Activities

Research indicates that 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one exhibits significant biological activity:

- Antiproliferative Activity : It has shown effectiveness against various cancer cell lines, making it a candidate for further pharmaceutical development.

- Antimicrobial Properties : Studies suggest potential antimicrobial and antiviral activities, indicating its usefulness in treating infections.

- Anticancer Studies : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, suggesting it may act through mechanisms involving enzyme inhibition related to cell growth.

- Antimicrobial Efficacy : Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .

Applications in Medicinal Chemistry

The potential therapeutic applications of this compound are extensive:

Cancer Therapy

Due to its antiproliferative effects, ongoing research focuses on its role as a lead compound in developing new anticancer drugs.

Infectious Diseases

Given its antimicrobial properties, this compound is being explored for use in treating bacterial infections and possibly viral diseases.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another heterocyclic compound with a similar pyridine moiety.

1H-pyrazolo[3,4-b]pyridine derivatives: Compounds with a pyrazolo-pyridine structure that exhibit similar biological activities.

Uniqueness

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is unique due to its specific naphthyridinone structure, which imparts distinct chemical and biological properties.

Biological Activity

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and enzyme inhibitory effects, supported by recent research findings and case studies.

Chemical Structure

The compound features a naphthyridine core substituted with a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound.

- Inhibition of Bacterial Growth :

- A study demonstrated that derivatives exhibited significant antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin and vancomycin .

- The compound's mechanism involves inhibition of bacterial topoisomerase IV, essential for DNA replication .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 32 |

| Ciprofloxacin | Antibacterial | 16 |

| Vancomycin | Antibacterial | 8 |

2. Antitumor Activity

The compound has shown promising results in cancer research.

- Inhibition of Tumor Cell Proliferation :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 5 |

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor.

- Phosphodiesterase (PDE) Inhibition :

| Enzyme | IC50 (nM) |

|---|---|

| PDE10A | 50 |

| PDE5 | >1000 |

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various naphthyridine derivatives against resistant bacterial strains. The results indicated that the presence of a pyridyl substituent significantly enhanced antimicrobial activity through improved binding affinity to bacterial enzymes .

Study on Antitumor Properties

Another research focused on the antitumor effects of the compound on human cancer cell lines. The study utilized a series of assays to determine cell viability and apoptosis induction, revealing that the compound triggers apoptotic pathways in cancer cells .

Properties

Molecular Formula |

C13H9N3O |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

3-pyridin-4-yl-2H-2,6-naphthyridin-1-one |

InChI |

InChI=1S/C13H9N3O/c17-13-11-3-6-15-8-10(11)7-12(16-13)9-1-4-14-5-2-9/h1-8H,(H,16,17) |

InChI Key |

HSZOYYXPSCKWLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.